molecular formula C18H13Cl3N2O3 B3499349 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Cat. No. B3499349
M. Wt: 411.7 g/mol
InChI Key: UZYUFIPKDGTZHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells, the aggregation of amyloid-beta peptides, and the growth of bacteria. It has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptides. Additionally, it has been shown to inhibit the activity of bacterial DNA gyrase, which is involved in the replication of bacterial DNA.
Biochemical and Physiological Effects:
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the aggregation of amyloid-beta peptides and the production of reactive oxygen species, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been shown to inhibit the growth of certain bacteria, which may have potential applications in the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

The advantages of using 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments include its potential applications in the field of medicine, its ability to inhibit the growth of cancer cells and bacteria, and its ability to inhibit the aggregation of amyloid-beta peptides. However, its limitations include the need for further research to determine its safety and efficacy in humans, as well as the need for further research to determine its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for research on 4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. One direction is to further study its potential applications in the treatment of Alzheimer's disease, as well as its potential applications in the treatment of other neurodegenerative diseases. Another direction is to study its potential applications in the treatment of bacterial infections, as well as its potential applications in the development of new antibiotics. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and interactions with other drugs.

Scientific Research Applications

4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease. Additionally, it has been studied for its potential use in the treatment of bacterial infections, as it has been shown to inhibit the growth of certain bacteria.

properties

IUPAC Name

4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O3/c19-13-4-2-12(3-5-13)18(26)22(23-16(24)7-8-17(23)25)10-11-1-6-14(20)15(21)9-11/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYUFIPKDGTZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)N(CC2=CC(=C(C=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide
Reactant of Route 6
4-chloro-N-(3,4-dichlorobenzyl)-N-(2,5-dioxo-1-pyrrolidinyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.